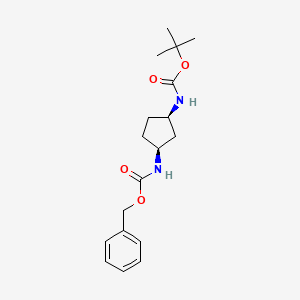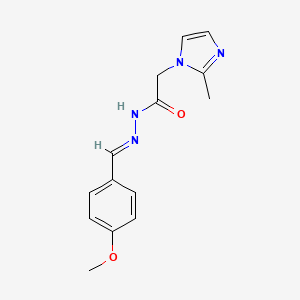![molecular formula C17H25N5O4S B2360220 Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate CAS No. 868230-19-7](/img/structure/B2360220.png)
Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with a molecular formula of C17H25N5O4S. It contains several functional groups, including a triazole ring, a pyrrole ring, and an ester group. The compound is likely to be used in the field of medicinal chemistry or pharmaceutical research, given its complex structure and the presence of bioactive functional groups .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a number of different functional groups. The presence of the triazole ring, the pyrrole ring, and the ester group suggests that this compound could have a variety of interesting chemical properties .科学的研究の応用
Chemical Synthesis and Derivatives
- The compound Ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate can be synthesized via various chemical reactions, leading to the formation of diverse derivatives with potential applications in pharmacology and material science. For example, Maliszewska-Guz et al. (2005) explored the cyclization of related triazolylsulfanyl compounds, which could be a foundational process in synthesizing similar compounds for various applications (Maliszewska-Guz et al., 2005).
Pharmacological Properties
- Some derivatives of these compounds demonstrate significant pharmacological properties. For instance, a study by Šermukšnytė et al. (2022) on a related compound found it to possess antioxidant abilities, indicating potential applications in therapeutic contexts (Šermukšnytė et al., 2022).
Synthetic Process Improvement
- Research on improving the synthesis process of similar compounds has been conducted, which is crucial for large-scale production and application. For example, a study by Jing (2003) focused on optimizing the synthesis steps for a related compound, enhancing the yield and reducing production costs (Jing, 2003).
Potential Anticancer Properties
- Some derivatives of these triazol compounds have shown potential in anticancer applications. Han et al. (2018) synthesized a series of triazole derivatives and evaluated them for anticancer activity, indicating a promising avenue for future cancer treatment research (Han et al., 2018).
Antimicrobial Activity
- The antimicrobial properties of similar triazole derivatives have been explored, suggesting potential use in combating microbial infections. For example, a study by Fandaklı et al. (2012) investigated the antimicrobial activity of triazol-3-one derivatives, highlighting the compound's potential in pharmaceutical applications (Fandaklı et al., 2012).
Molecular Structure Studies
- Research on the molecular structure of such compounds is fundamental to understanding their properties and potential applications. Karczmarzyk et al. (2012) conducted a study focusing on the molecular structure of a related triazoline compound, which can inform the development of similar compounds (Karczmarzyk et al., 2012).
特性
IUPAC Name |
ethyl 2-[[2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O4S/c1-4-26-16(24)11-18-15(23)12-27-17-20-19-14(22(17)8-9-25-3)10-13-6-5-7-21(13)2/h5-7H,4,8-12H2,1-3H3,(H,18,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWSFVYKNFXBET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(N1CCOC)CC2=CC=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

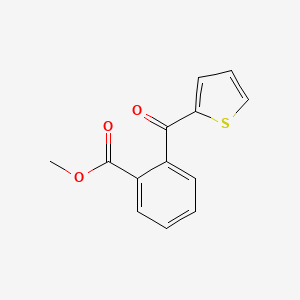
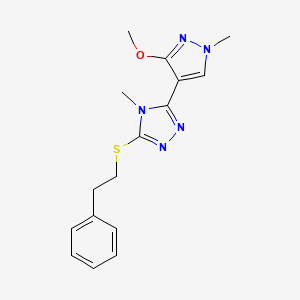
![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2360142.png)

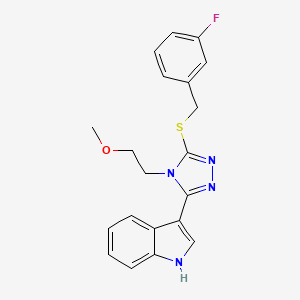
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2360149.png)
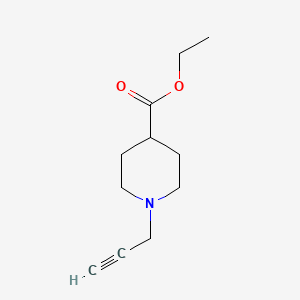
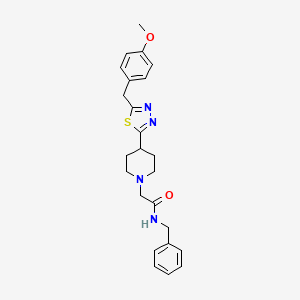
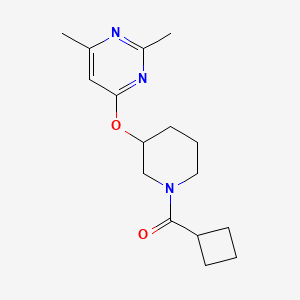
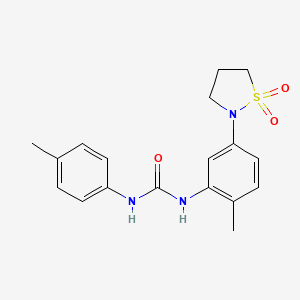
![7-isobutyl-3,9-dimethyl-1-(2-morpholinoethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2360157.png)
